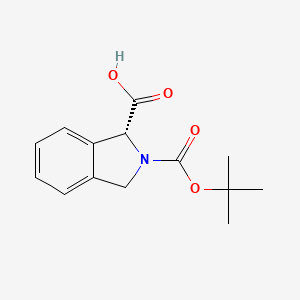

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid

Description

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid (CAS: 2101238-70-2, molecular formula: C₁₅H₁₉NO₆S, molecular weight: 341.4 g/mol) is a chiral isoindoline derivative featuring a tert-butoxycarbonyl (BOC) protecting group and a carboxylic acid moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and chiral building blocks for drug candidates . Its stereochemical configuration (R-enantiomer) is critical for interactions with biological targets, ensuring enantioselective activity in therapeutic applications.

The BOC group enhances stability during synthetic processes, protecting the amine functionality from undesired reactions. The carboxylic acid group enables further derivatization, such as amide bond formation or salt generation, enhancing solubility and bioavailability.

Properties

IUPAC Name |

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCBMREDOQCDU-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a complex isoindoline structure with a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and reactivity. The molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 265.29 g/mol. The presence of the carboxylic acid group contributes to its potential interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Isoindoline Framework : Utilizing cyclization reactions.

- Protection of Functional Groups : Application of Boc protection to enhance stability.

- Carboxylation : Introduction of the carboxylic acid functionality through electrophilic substitution.

These steps highlight the complexity and precision required in synthesizing this compound, which is crucial for its subsequent biological evaluation.

Research indicates that this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds with similar isoindoline structures have been shown to inhibit specific enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways associated with diseases such as hypertension and inflammation.

Therapeutic Applications

The biological activity of this compound has been explored in several therapeutic areas:

- Antimicrobial Activity : Studies have indicated that derivatives of isoindoline compounds can enhance the potency of antibiotics against resistant bacterial strains .

- Antiviral Properties : Research has focused on its potential as an inhibitor of viral proteases, particularly in the context of Hepatitis C virus (HCV) .

- Anti-inflammatory Effects : Isoindoline derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for treating autoimmune diseases .

Case Study 1: Antimicrobial Potentiation

A study evaluated the effect of this compound on the efficacy of clarithromycin against E. coli. The compound was found to significantly reduce the minimum inhibitory concentration (MIC) when used in combination with clarithromycin, demonstrating its potential as an antibiotic potentiator .

Case Study 2: Viral Inhibition

In a study assessing antiviral activity against HCV, compounds structurally related to this compound showed promising results in reducing viral replication rates in cell-based assays. The therapeutic index was notably improved compared to existing antiviral agents .

Comparison of Biological Activities

Scientific Research Applications

(R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid is a chemical compound with a complex isoindoline structure, characterized by a tert-butoxycarbonyl group and a methylsulfonyl group attached to its framework, with a molecular weight of 341.38 g/mol. It is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties and functional groups, which enhance its reactivity and biological activity. The compound's versatility makes it an important tool in both academic and industrial chemistry.

Applications

(R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid has several applications, particularly in pharmaceutical development. Isoindoline-1-carboxylic acid derivatives have pharmacologically important properties and have been useful in the design of analogues of indapamide, a diuretic agent used in the therapy for hypertension . Its sterically constrained structure has been valuable in structure-activity relationship studies for the design of inhibitors or activators of different receptors for the development of therapeutic approaches targeting hypertension, inflammation, or autoimmune and neurodegenerative diseases . Its use as a surrogate of proline has contributed to the enhancement of the selectivity properties of human PPARδ agonists, which are considered promising leads for drugs for the treatment of diabetes, obesity, or atherosclerosis .

Interaction studies

Interaction studies involving (R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid are essential for understanding its biological implications and may focus on defining its potential therapeutic roles and mechanisms of action.

Structural Comparison

(R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid has a unique combination of functional groups that distinguishes it from similar compounds, enhancing its potential utility in various chemical applications.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid | C₁₄H₁₇NO₄ | Lacks methylsulfonyl group; simpler structure |

| 5-methylsulfonylisoindole | C₁₄H₁₅NO₄S | No carboxylic acid functionality; different reactivity |

| 2-(methylsulfonyl)isoindoline | C₁₄H₁₅NO₃S | Lacks tert-butoxycarbonyl protecting group; different stability |

Comparison with Similar Compounds

Hydrolysis-Resistant Isoindoline Derivatives

(R)-2-((9Z,12Z)-Octadeca-9,12-dienoyl)isoindoline-1-carboxylic acid (compound 37 in ) replaces the BOC group with a linoleoyl (omega-6 fatty acid) chain. Key differences include:

- Stability: The BOC group in the target compound offers superior resistance to hydrolysis compared to the ester-linked linoleoyl group in compound 37, which is prone to enzymatic cleavage .

- Biological Activity : Compound 37 stimulates mitochondrial activity due to its fatty acid component, whereas the target compound’s bioactivity is linked to its role in enzyme inhibition .

Boron-Containing Derivatives

1-(tert-Butoxycarbonyl)-2-oxoindolin-5-ylboronic acid (CAS: 1256345-64-8) incorporates a boronic acid group instead of a carboxylic acid. This modification enables its use in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a feature absent in the target compound. The oxindole scaffold also differs from isoindoline, reducing conformational rigidity .

Sulfonyl-Modified Isoindoline Derivatives

The compound (R)-2-(tert-Butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid () introduces a methylsulfonyl group at position 5 of the isoindoline ring. This addition:

- Enhances electrophilicity , facilitating nucleophilic substitution reactions.

- Increases polarity, improving aqueous solubility compared to the non-sulfonylated analog .

Q & A

Q. What are the common synthetic routes for (R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid?

The compound is typically synthesized via acylation or coupling reactions. A general procedure involves reacting isoindoline-1-carboxylic acid derivatives with tert-butoxycarbonyl (Boc) protecting agents. For example:

- Procedure B (): React linoleic acid or oleoyl chloride with (R)-isoindoline-1-carboxylic acid under basic conditions (e.g., DCC/DMAP coupling), followed by Boc protection.

- Key steps : Purification via flash chromatography and characterization by H/C NMR and HRMS .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

- NMR spectroscopy : Analyze H and C NMR spectra for diagnostic peaks (e.g., Boc tert-butyl group at δ 1.2–1.4 ppm, isoindoline aromatic protons at δ 7.2–7.6 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 426.2981 for CHNO) .

- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

Q. What are its primary applications in academic research?

- Drug development : Used as a chiral intermediate in synthesizing anticancer agents (e.g., type D/L inhibitors in Scheme 1/2, ).

- Peptide synthesis : The Boc group protects amines during solid-phase peptide synthesis (SPPS) .

- Mitochondrial activity studies : Analogues like (R)-2-linoleoylisoindoline-1-carboxylic acid stimulate mitochondrial function .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of isoindoline derivatives?

- Catalyst selection : Use DMAP or HOBt to enhance coupling efficiency in acylation reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature control : Maintain 0–5°C during Boc anhydride addition to minimize side reactions .

- Purity monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

Q. What strategies mitigate stability issues during storage and handling?

Q. How can structural analogs be designed to enhance mitochondrial activity?

- Acyl group modification : Replace linoleic acid with unsaturated fatty acids (e.g., arachidonic acid) to alter lipophilicity .

- Bioisosteric replacement : Substitute isoindoline with pyrrolidine or tetrahydroquinoline cores while retaining the Boc-carboxylic acid motif .

- In vitro assays : Measure ATP production and oxygen consumption rates in cell lines (e.g., HEK293) .

Q. How should conflicting biological activity data in analogs be interpreted?

- Purity validation : Confirm compound integrity via HPLC (>98% purity) to rule out degradation products .

- Assay conditions : Standardize mitochondrial assays (e.g., pH, serum concentration) to minimize variability .

- Solubility testing : Use DMSO stocks with <0.1% water to prevent aggregation in cellular assays .

Methodological Notes

- Stereochemical analysis : Combine X-ray (SHELX) and CD spectroscopy for unambiguous assignment .

- Safety protocols : Follow GHS guidelines (e.g., H319/H315 for eye/skin irritation) and use fume hoods during synthesis .

- Data reproducibility : Replicate synthetic steps ≥3 times and report mean yields ± standard deviation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.